molecular formula C12H21NO3 B13002017 Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B13002017
M. Wt: 227.30 g/mol
InChI Key: FOOJCJIKLCHCSB-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (molecular formula: C₁₂H₂₁NO₃, MW: 227.3) is a bicyclic carbamate derivative featuring a seven-membered bicyclo[3.1.1]heptane core with a hydroxymethyl substituent at position 5 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its structural rigidity and functional group diversity make it valuable for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-12(8-14)6-9(13)7-12/h9,14H,4-8H2,1-3H3

InChI Key

FOOJCJIKLCHCSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted bicyclic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate has been investigated for its potential neuropharmacological effects. Its structural similarity to other bicyclic compounds suggests it may interact with neurotransmitter systems, possibly influencing cognitive function and mood disorders.

Case Study:
A study examining the effects of related bicyclic compounds on neurotransmitter release indicated that modifications to the bicyclic structure could enhance binding affinity to specific receptors, leading to improved therapeutic outcomes in models of depression .

2. Antimicrobial Activity
Research has shown that compounds with similar structural frameworks exhibit antimicrobial properties. This compound may possess activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study:
In vitro assays demonstrated that derivatives of azabicyclo compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for its antimicrobial potential .

Synthetic Applications

1. Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex molecules due to its reactive functional groups.

Table: Synthetic Applications

Application AreaDescription
Drug DevelopmentUsed as an intermediate in synthesizing pharmaceutical agents
Material SciencePotential use in creating novel polymers or materials
AgrochemicalsInvestigated for developing new pesticide formulations

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations in Bicyclic Scaffolds

Bicyclo[2.2.1]heptane Derivatives
  • tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1363210-35-8, MW: 227.3): Differs in the bicyclo ring system ([2.2.1] vs. [3.1.1]), resulting in distinct spatial arrangements. The [2.2.1] system (norbornane analog) exhibits greater ring strain and reduced conformational flexibility compared to the [3.1.1] system, influencing ligand-receptor interactions . Key Data: Similar molecular weight (227.3) but altered solubility due to ring strain differences.
  • tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 137076-22-3):

    • Substitutes hydroxymethyl with a hydroxyl group at position 4.
    • Impact : Reduced hydrophilicity compared to the hydroxymethyl analog; hydroxyl groups may participate in hydrogen bonding but lack the steric bulk of hydroxymethyl .
Bicyclo[2.1.1]hexane Derivatives
  • tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 359779-73-0, MW: 225.28): Smaller bicyclic core ([2.1.1] hexane) with an acetyl group.

Functional Group Modifications

Hydroxymethyl vs. Aminomethyl
  • tert-Butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate (CAS: 2227205-85-6, MW: 226.32): Replaces hydroxymethyl with aminomethyl. Impact: Increased basicity (pKa ~9–10 for primary amines) enhances membrane permeability but may reduce metabolic stability due to susceptibility to oxidation or conjugation .
Hydroxymethyl vs. Ketone
  • tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: N/A, MW: 213.23):
    • Substitutes hydroxymethyl with a ketone.
    • Impact : Introduces a polar carbonyl group, increasing hydrogen-bond acceptor capacity. However, ketones may undergo reduction or nucleophilic addition, limiting stability in certain conditions .
Hydroxymethyl vs. Lactone
  • tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: N/A, MW: 213.23):
    • Features a lactone ring fused to the bicyclic system.
    • Impact : Enhanced rigidity and polarity due to the ester group; may improve bioavailability but reduce synthetic accessibility .

Physicochemical Properties

Compound Bicyclic System Substituent Molecular Weight Key Features
Target Compound [3.1.1] 5-hydroxymethyl 227.3 Moderate hydrophilicity, Boc-protected
tert-Butyl 6-hydroxy-[2.2.1]heptane-Boc [2.2.1] 6-hydroxy 213.28 Higher ring strain, lower solubility
tert-Butyl 5-aminomethyl-[3.1.1]heptane-Boc [3.1.1] 5-aminomethyl 226.32 Basic, improved permeability
tert-Butyl 5-oxo-[2.2.1]heptane-Boc [2.2.1] 5-ketone 213.23 Polar, reactive carbonyl

Biological Activity

Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12_{12}H21_{21}NO3_3
Molecular Weight: 227.3 g/mol
IUPAC Name: this compound

The compound features a hydroxymethyl group at the 5-position and a tert-butyl ester at the carboxylate position, enhancing its solubility and reactivity in various chemical environments .

Preliminary studies indicate that this compound may modulate receptor activity, particularly in pathways related to mood disorders such as depression and anxiety . The unique azabicyclo structure allows for interaction with various receptors and enzymes, suggesting potential therapeutic applications.

Pharmacological Effects

Research has shown that compounds with similar structures often exhibit significant biological activity, including:

  • Antidepressant Effects: Interaction studies suggest it may influence neurotransmitter systems associated with mood regulation.
  • Neuroprotective Properties: The compound's ability to cross the blood-brain barrier could make it useful in neurodegenerative conditions.
  • Antimicrobial Activity: Some analogs have demonstrated efficacy against bacterial strains, indicating potential for development as an antimicrobial agent.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences with related compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylateC12_{12}H21_{21}NO3_3Hydroxymethyl at different position
Tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylateC12_{12}H22_{22}N2_2O2_2Amino group instead of hydroxymethyl
Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylateC12_{12}H21_{21}NO3_3Hydroxymethyl at another position

The distinct arrangement of functional groups in this compound may lead to unique pharmacological effects compared to its analogs .

Study on Antidepressant Activity

A recent study evaluated the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting potential efficacy in treating depressive disorders .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that this compound significantly reduced cell death rates, highlighting its potential as a neuroprotective agent .

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